ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate
CAS No.:
Cat. No.: VC15636957
Molecular Formula: C24H25NO7S
Molecular Weight: 471.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25NO7S |
|---|---|
| Molecular Weight | 471.5 g/mol |
| IUPAC Name | ethyl (5Z)-4-hydroxy-2-(4-methoxyphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C24H25NO7S/c1-6-32-24(27)20-21(26)19(33-23(20)25-15-7-9-16(28-2)10-8-15)13-14-11-17(29-3)22(31-5)18(12-14)30-4/h7-13,26H,6H2,1-5H3/b19-13-,25-23? |
| Standard InChI Key | OSVDHTTTWIWYFS-OTXCQBAASA-N |
| Isomeric SMILES | CCOC(=O)C1=C(/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=NC3=CC=C(C=C3)OC)O |
| Canonical SMILES | CCOC(=O)C1=C(C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=NC3=CC=C(C=C3)OC)O |
Introduction
Ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. This compound is of significant interest in both synthetic organic chemistry and potential biological applications due to its unique structural features and functional groups, including an ethyl ester, a methoxyphenyl group, and a phenylmethylidene moiety.
Synthesis and Chemical Reactions
The synthesis of ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate typically involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature, solvent choice, and the use of catalysts to yield the desired product efficiently.
| Synthetic Steps | Description |
|---|---|
| 1. Starting Materials | Thiophene derivatives and appropriate reactants for functional group modifications. |
| 2. Condensation Reactions | Formation of the methylidene linkage between the thiophene and the trimethoxyphenyl group. |
| 3. Esterification | Introduction of the ethyl ester group to the thiophene ring. |
Biological Activity and Potential Applications
Preliminary studies suggest that ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate may exhibit anti-inflammatory and anticancer properties due to its interaction with specific molecular targets within cells. The compound's mechanism of action likely involves binding to enzymes or receptors, thereby modulating their activity and affecting various biochemical pathways.
| Potential Applications | Description |
|---|---|
| 1. Pharmacological Research | Investigation into its anti-inflammatory and anticancer properties. |
| 2. Medicinal Chemistry | Development of new therapeutic agents based on its structural features. |
| 3. Biological Target Interactions | Studies on its binding affinity to enzymes or receptors involved in metabolic pathways. |
Comparison with Similar Compounds
Ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(3,4,5-trimethoxyphenyl)methylidene]thiophene-3-carboxylate shares structural similarities with several other compounds but stands out due to its unique combination of functional groups.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(4-methoxyphenyl)amino-4-methylthieno[3,2-b]pyridine-3-carboxylate | Contains a thieno[3,2-b]pyridine moiety | Different heterocyclic structure |
| Ethyl 6-methyl-2-(4-hydroxyphenyl)thieno[3,2-b]pyridine-3-carboxylate | Similar carboxylate group but different substitution pattern | Exhibits different biological activities |
| Ethyl 5-(3-hydroxybenzylidene)-2-(4-methoxyanilino)-4-oxo-thiophene | Contains a hydroxymethyl group instead of trimethoxyphenol | Potentially different reactivity and biological effects |
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